2-(3-Isobutoxyphenyl)-4-methylpyrrolidine
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Overview
Description
2-(3-Isobutoxyphenyl)-4-methylpyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring substituted with a 3-isobutoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isobutoxyphenyl)-4-methylpyrrolidine typically involves the reaction of 3-isobutoxyphenylboronic acid with 4-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isobutoxyphenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl or pyrrolidine derivatives.
Scientific Research Applications
2-(3-Isobutoxyphenyl)-4-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(3-Isobutoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Isobutoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
- N-(3-Isobutoxyphenyl)-2,2-dimethylpropanamide
- 2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid
Uniqueness
2-(3-Isobutoxyphenyl)-4-methylpyrrolidine is unique due to its specific structural features, such as the presence of both a pyrrolidine ring and an isobutoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H23NO |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-methyl-2-[3-(2-methylpropoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C15H23NO/c1-11(2)10-17-14-6-4-5-13(8-14)15-7-12(3)9-16-15/h4-6,8,11-12,15-16H,7,9-10H2,1-3H3 |
InChI Key |
UGKKKWPCIQDFEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC(=CC=C2)OCC(C)C |
Origin of Product |
United States |
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